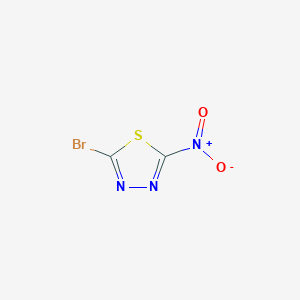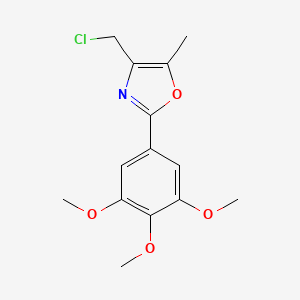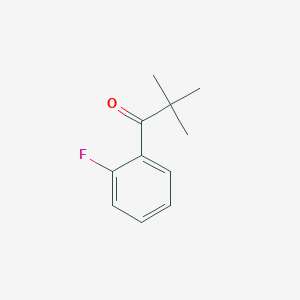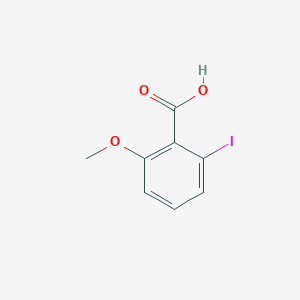
2-ブロモ-5-ニトロ-1,3,4-チアジアゾール
概要
説明
2-Bromo-5-nitro-1,3,4-thiadiazole is a chemical compound with the molecular formula C2BrN3O2S. It has a molecular weight of 210.01 . This compound is characterized by a five-membered ring structure that includes two nitrogen atoms, one sulfur atom, and two carbon atoms .
Synthesis Analysis
The synthesis of 2-Bromo-5-nitro-1,3,4-thiadiazole can be achieved from 2-Amino-5-bromo-[1,3,4]thiadiazole . Another method involves the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride .Molecular Structure Analysis
The molecular structure of 2-Bromo-5-nitro-1,3,4-thiadiazole was studied using X-ray diffraction analysis and ab initio calculations . The structure’s geometry and physiochemical properties were investigated using DFT calculations .Chemical Reactions Analysis
Thiadiazoles, including 2-Bromo-5-nitro-1,3,4-thiadiazole, demonstrate unique chemical properties. They participate in a variety of chemical reactions, making them a versatile tool in organic synthesis. They readily form derivatives with different functional groups, which allows them to serve as building blocks in the creation of complex organic molecules .Physical and Chemical Properties Analysis
2-Bromo-5-nitro-1,3,4-thiadiazole has a melting point of 102-103℃ and a boiling point of 367℃ . It has a density of 2.248 . The compound is generally stable under normal conditions .科学的研究の応用
抗がん活性
1,3,4-チアジアゾール誘導体は、さまざまな癌細胞株に対する細胞毒性について研究されてきました。 チアジアゾール環上の置換基の性質は、その活性にとって重要です .
生体分子の保存
一部の誘導体は、抗体や抗血清などの生体分子や溶液の安定剤や保存剤として使用されます .
抗菌剤
新たに合成された1,3,4-チアジアゾール化合物は、予備評価で抗菌剤としての可能性を示しています .
化学合成
チアジアゾールは、より複雑な化合物を生成するための中間体として化学合成で使用されます。 例えば、マイクロ波照射下鈴木-宮浦カップリングによるビアリールの合成に関与することができます .
作用機序
Target of Action
2-Bromo-5-nitro-1,3,4-thiadiazole, like other thiadiazole derivatives, has been found to interact strongly with biological targets due to the mesoionic character of the thiadiazole ring . This allows the compound to cross cellular membranes and exert a broad spectrum of biological activities . The primary targets of thiadiazole derivatives are often associated with cancer pathogenesis .
Mode of Action
It is known that thiadiazole derivatives can disrupt processes related to dna replication . This allows them to inhibit the replication of both bacterial and cancer cells . The compound’s interaction with its targets results in changes to the cellular environment, which can lead to a variety of downstream effects .
Biochemical Pathways
It is likely that the compound affects pathways related to cell growth and replication, given its potential anticancer properties
Pharmacokinetics
Due to the mesoionic nature of the thiadiazole ring, these compounds are able to cross cellular membranes . Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom . These properties may impact the bioavailability of the compound.
Result of Action
It is known that thiadiazole derivatives can display anticancer activities in various in vitro and in vivo models . The compound’s interaction with its targets can lead to changes in cell growth and replication, potentially leading to cell death .
Action Environment
The action, efficacy, and stability of 2-Bromo-5-nitro-1,3,4-thiadiazole can be influenced by various environmental factors. For instance, the reaction of thiadiazole derivatives in an aprotic dipolar solvent was facilitated and occurred much faster than in a less polar organic solvent
Safety and Hazards
将来の方向性
Thiadiazole derivatives, including 2-Bromo-5-nitro-1,3,4-thiadiazole, have shown potential in various fields, particularly in medicinal chemistry. They have been found to exhibit antimicrobial, antiviral, anti-inflammatory, and anticancer activities . Future research could focus on further exploring the therapeutic potential of these compounds .
生化学分析
Biochemical Properties
2-Bromo-5-nitro-1,3,4-thiadiazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in cancer cell proliferation, making it a potential candidate for anticancer therapy . The interactions between 2-Bromo-5-nitro-1,3,4-thiadiazole and these biomolecules are primarily mediated through hydrogen bonding, hydrophobic interactions, and covalent modifications .
Cellular Effects
The effects of 2-Bromo-5-nitro-1,3,4-thiadiazole on cellular processes are profound. It has been observed to induce apoptosis in cancer cells by disrupting cell signaling pathways and altering gene expression . Additionally, this compound affects cellular metabolism by inhibiting key metabolic enzymes, leading to reduced energy production and cell viability . The impact of 2-Bromo-5-nitro-1,3,4-thiadiazole on cell function highlights its potential as a therapeutic agent in cancer treatment.
Molecular Mechanism
At the molecular level, 2-Bromo-5-nitro-1,3,4-thiadiazole exerts its effects through several mechanisms. It binds to specific amino acid residues in target enzymes, leading to enzyme inhibition or activation . This binding can result in conformational changes in the enzyme structure, affecting its catalytic activity. Furthermore, 2-Bromo-5-nitro-1,3,4-thiadiazole can modulate gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions underscore the compound’s versatility in modulating biochemical pathways.
Temporal Effects in Laboratory Settings
The stability and degradation of 2-Bromo-5-nitro-1,3,4-thiadiazole in laboratory settings are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under inert conditions but can degrade over time when exposed to light and oxygen . Long-term exposure to 2-Bromo-5-nitro-1,3,4-thiadiazole has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . These temporal effects highlight the importance of controlled experimental conditions when studying this compound.
Dosage Effects in Animal Models
The effects of 2-Bromo-5-nitro-1,3,4-thiadiazole vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, it can induce toxic effects, including liver and kidney damage . These findings suggest that careful dosage optimization is essential to maximize the therapeutic benefits of 2-Bromo-5-nitro-1,3,4-thiadiazole while minimizing adverse effects.
Metabolic Pathways
2-Bromo-5-nitro-1,3,4-thiadiazole is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to inhibit enzymes involved in nucleotide synthesis, thereby reducing the availability of nucleotides for DNA replication and repair . This inhibition can lead to decreased cell proliferation and increased apoptosis in cancer cells. Additionally, 2-Bromo-5-nitro-1,3,4-thiadiazole affects metabolic flux by altering the levels of key metabolites .
Transport and Distribution
The transport and distribution of 2-Bromo-5-nitro-1,3,4-thiadiazole within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cell, the compound can accumulate in certain organelles, such as the mitochondria and nucleus, where it exerts its biological effects . The localization and accumulation of 2-Bromo-5-nitro-1,3,4-thiadiazole are critical determinants of its efficacy and toxicity.
Subcellular Localization
The subcellular localization of 2-Bromo-5-nitro-1,3,4-thiadiazole plays a significant role in its activity and function. This compound is known to localize in the mitochondria, where it disrupts mitochondrial function and induces apoptosis . Additionally, 2-Bromo-5-nitro-1,3,4-thiadiazole can be found in the nucleus, where it interacts with DNA and transcription factors to modulate gene expression . The targeting signals and post-translational modifications that direct 2-Bromo-5-nitro-1,3,4-thiadiazole to specific cellular compartments are essential for its biological activity.
特性
IUPAC Name |
2-bromo-5-nitro-1,3,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2BrN3O2S/c3-1-4-5-2(9-1)6(7)8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMLSYAVGEQIGQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NN=C(S1)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2BrN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20480481 | |
| Record name | 2-BROMO-5-NITRO-1,3,4-THIADIAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20480481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22758-10-7 | |
| Record name | 2-BROMO-5-NITRO-1,3,4-THIADIAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20480481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![(1S,4S)-2,5-Diphenylbicyclo[2.2.2]octa-2,5-diene](/img/structure/B1314928.png)




